molecular formula C17H14 B174488 1-Methyl-6-phenylnaphthalene CAS No. 18612-93-6

1-Methyl-6-phenylnaphthalene

Cat. No. B174488
CAS RN: 18612-93-6
M. Wt: 218.29 g/mol
InChI Key: YUARMQUUQOPSND-UHFFFAOYSA-N
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Description

1-Methyl-6-phenylnaphthalene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a white crystalline solid with a molecular formula of C19H16 and a molecular weight of 244.33 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Methyl-6-phenylnaphthalene is not fully understood. However, it is believed to act as a photosensitizer, which can absorb light energy and transfer it to other molecules, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cells and tissues, leading to various pathological conditions.
Biochemical and Physiological Effects:
Studies have shown that 1-Methyl-6-phenylnaphthalene can cause cytotoxicity and genotoxicity in vitro. It has also been found to induce oxidative stress and inflammation in animal models. However, its effects on human health are not well understood, and further research is needed to determine its toxicity and potential health risks.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Methyl-6-phenylnaphthalene in lab experiments is its excellent optical and electronic properties, which can be used to develop new materials and devices. However, its potential toxicity and health risks should be taken into consideration when handling this compound in the laboratory.

Future Directions

There are several future directions for research on 1-Methyl-6-phenylnaphthalene. One area of interest is the development of new materials and devices based on this compound, such as OLEDs and OPVs. Another direction is the development of new sensors and probes for detecting environmental pollutants and biomolecules. Moreover, further research is needed to determine the toxicity and potential health risks of this compound, as well as its effects on human health and the environment.

Synthesis Methods

1-Methyl-6-phenylnaphthalene can be synthesized through several methods, including Friedel-Crafts acylation, Suzuki-Miyaura coupling, and Pd-catalyzed cross-coupling reactions. The most commonly used method is the Friedel-Crafts acylation, which involves the reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then subjected to methylation with methyl iodide to obtain 1-Methyl-6-phenylnaphthalene.

Scientific Research Applications

1-Methyl-6-phenylnaphthalene has been extensively studied for its potential applications in various fields of science. It has been found to exhibit excellent optical and electronic properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Moreover, it has been used as a fluorescent probe for the detection of DNA and RNA in biological samples, as well as in the development of sensors for detecting environmental pollutants.

properties

IUPAC Name

1-methyl-6-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14/c1-13-6-5-9-16-12-15(10-11-17(13)16)14-7-3-2-4-8-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUARMQUUQOPSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493477
Record name 1-Methyl-6-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-phenylnaphthalene

CAS RN

18612-93-6
Record name 1-Methyl-6-phenylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18612-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-6-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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